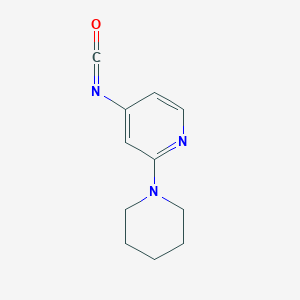
4-Isocyanato-2-piperidin-1-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-2-piperidin-1-ylpyridine is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound features a pyridine ring substituted with an isocyanate group at the 4-position and a piperidine ring at the 2-position. It is a member of the piperidine derivatives, which are known for their significant roles in the pharmaceutical industry due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-2-piperidin-1-ylpyridine typically involves the reaction of 2-piperidin-1-ylpyridine with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to dissolve the reactants. The temperature is maintained at a low range to prevent decomposition of the isocyanate group .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-2-piperidin-1-ylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and thiocarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Isocyanato-2-piperidin-1-ylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-piperidin-1-ylpyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. This reactivity is harnessed in various applications, such as the modification of biomolecules and the synthesis of functional materials. The compound’s ability to form covalent bonds with nucleophilic sites makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Isocyanato-2-methylpyridine: Similar structure but with a methyl group instead of a piperidine ring.
4-Isocyanato-2-phenylpyridine: Similar structure but with a phenyl group instead of a piperidine ring.
Uniqueness
4-Isocyanato-2-piperidin-1-ylpyridine is unique due to the presence of both an isocyanate group and a piperidine ring, which imparts distinct reactivity and biological activity. This combination makes it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-isocyanato-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C11H13N3O/c15-9-13-10-4-5-12-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
NMIAGLUVGFMQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


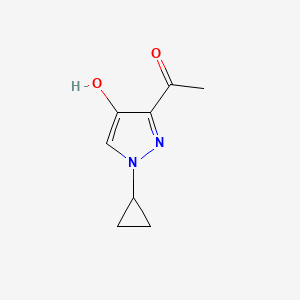
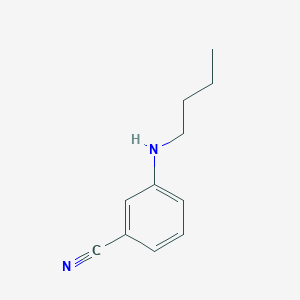
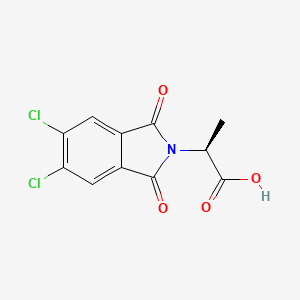
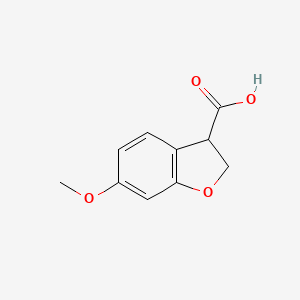
![Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B15256211.png)
![1-[1-(Aminomethyl)-4-ethylcyclohexyl]ethan-1-ol](/img/structure/B15256213.png)
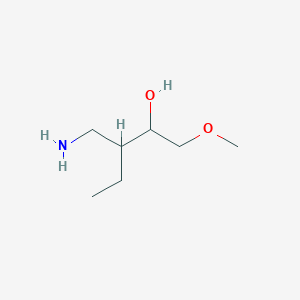

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15256228.png)

![N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B15256256.png)
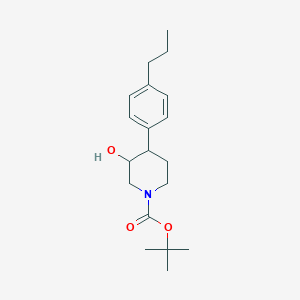

![Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256281.png)
